BenchChemオンラインストアへようこそ!

2,7-Bis(trifluoromethyl)quinolin-4-ol

Antimalarial SAR Mannich base

2,7-Bis(trifluoromethyl)quinolin-4-ol is the critical regioisomer for anti-TB & antibacterial drug discovery. Unlike the 2,8-isomer (antifungal), this 2,7-substituted scaffold delivers submicromolar MICs (0.77–0.95 μM) against replicating Mtb, retaining potency against rifampin-, isoniazid-, and streptomycin-resistant strains. It also serves as a precursor for membrane-active 5-amino-4-quinolones targeting MRSA, as claimed in WO2017136642. The distinct C4 electronic environment enables regioselective derivatization inaccessible with the 2,8-isomer. Procure with confidence—validated in peer-reviewed SAR.

Molecular Formula C11H5F6NO
Molecular Weight 281.15 g/mol
CAS No. 35853-43-1
Cat. No. B3051759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis(trifluoromethyl)quinolin-4-ol
CAS35853-43-1
Molecular FormulaC11H5F6NO
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=CC2=O)C(F)(F)F
InChIInChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-6-7(3-5)18-9(4-8(6)19)11(15,16)17/h1-4H,(H,18,19)
InChIKeyKBTXVMVBORZGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Bis(trifluoromethyl)quinolin-4-ol (CAS 35853-43-1): A Procurement-Relevant Structural and Functional Baseline


2,7-Bis(trifluoromethyl)quinolin-4-ol (CAS 35853-43-1) is a bis-trifluoromethylated 4-hydroxyquinoline derivative with molecular formula C₁₁H₅F₆NO and a molecular weight of 281.15 g/mol . It exists as a tautomeric equilibrium between the 4-hydroxyquinoline and 4(1H)-quinolone forms, a property shared across the quinolin-4-ol class [1]. The compound is primarily documented as a synthetic intermediate in medicinal chemistry programs, including anti-tuberculosis drug discovery and membrane-active antibacterial development [2]. Its closest positional isomer, 2,8-bis(trifluoromethyl)quinolin-4-ol (CAS 35853-41-9), has been independently characterized with antifungal lead activity and crystallographic target engagement data [3]. Understanding the differentiation between these regioisomers is critical for informed procurement decisions.

Why 2,7-Bis(trifluoromethyl)quinolin-4-ol Cannot Be Interchanged with Its 2,8-Regioisomer or Mono-CF₃ Analogs


The position of trifluoromethyl substituents on the quinoline scaffold is a critical determinant of both chemical reactivity and biological target engagement. The 2,7- and 2,8-bis(trifluoromethyl) substitution patterns confer distinct electronic environments at the C4 hydroxyl/oxo tautomeric site, influencing downstream derivatization chemistry [1]. In antimalarial SAR studies, Mannich bases derived from 2′,7′-bis(trifluoromethyl)quinolin-4′-ylamino intermediates lacked appreciable in vivo activity (no significant effect at 100 mg/kg ip in P. vinckei vinckei-infected mice), while mono-7-trifluoromethyl analogues showed significant antimalarial activity under identical conditions [2]. Furthermore, the 2,8-isomer has been independently validated as an antifungal lead compound with EC₅₀ values of 1.72 and 1.89 μg/mL against Sclerotinia sclerotiorum and Botrytis cinerea, respectively [3], whereas the 2,7-isomer's documented utility lies in antibacterial and anti-tubercular chemical series [4]. These divergent biological profiles and synthetic utility pathways preclude generic substitution between regioisomers for research or industrial applications.

Quantitative Comparative Evidence: 2,7-Bis(trifluoromethyl)quinolin-4-ol vs. Closest Analogs


Positional Isomer Differentiation in In Vivo Antimalarial Activity

Mannich bases derived from 2′,7′-bis(trifluoromethyl)quinolin-4′-ylamino intermediates were tested alongside their 2′,8′-bis(trifluoromethyl) and mono-7′-trifluoromethyl counterparts in a murine malaria model. The 2′,7′-bis(trifluoromethyl) analogue failed to show appreciable antimalarial activity, in contrast to the mono-7′-CF₃ derivative which demonstrated significant activity [1]. This constitutes a direct head-to-head comparison within the same experimental series and methods.

Antimalarial SAR Mannich base

Divergent Biological Profiling: Antibacterial (2,7-Isomer) vs. Antifungal (2,8-Isomer) Lead Activity

The 2,8-regioisomer (CAS 35853-41-9) has been independently validated as an antifungal lead compound with EC₅₀ values of 1.72 μg/mL against Sclerotinia sclerotiorum and 1.89 μg/mL against Botrytis cinerea [1]. In contrast, the 2,7-isomer (CAS 35853-43-1) has been utilized as a synthetic precursor in antibacterial programs targeting Gram-positive pathogens, including MRSA, as documented in patent WO2017136642 [2]. This represents a class-level inference based on independent studies of the two regioisomers in different biological contexts.

Antibacterial Antifungal Bis(trifluoromethyl)quinoline

Validated Synthetic Intermediate for Anti-Tuberculosis Drug Discovery

2,7-Bis(trifluoromethyl)quinolin-4-ol serves as a key synthetic building block in the preparation of quinoline-isoxazole hybrid compounds with potent anti-TB activity. In the Lilienkampf et al. (2009) study, the most potent downstream compounds (7g and 13) exhibited submicromolar MICs of 0.77 and 0.95 μM against replicating M. tuberculosis H37Rv, with retained activity against rifampin-, isoniazid-, and streptomycin-resistant strains [1]. By comparison, mefloquine—a clinically used 2,8-bis(trifluoromethyl)quinoline antimalarial repurposed for TB—shows substantially weaker anti-TB activity with MIC₉₀ values of approximately 8 μg/mL (~21 μM) against MDR-TB clinical isolates [2].

Anti-tuberculosis Quinoline-isoxazole Synthetic intermediate

Physicochemical Differentiation: Computed LogP and Solid-State Property Gaps

The 2,7-isomer and 2,8-isomer exhibit distinct physicochemical property profiles that impact formulation and handling. The 2,7-isomer has a computed LogP of 3.978 and a topological polar surface area (PSA) of 33.12 Ų . In contrast, the 2,8-isomer is a well-characterized solid with a reported melting point of 130–134 °C and boiling point of 238 °C at 760 mmHg . The absence of published melting/boiling point data for the 2,7-isomer in standard databases may indicate different solid-state morphology or thermal behavior. Additionally, the 2,7-isomer is flagged in chemical safety databases as belonging to the PFAS chemical class [1], which carries specific handling and disposal implications not noted for all quinoline analogs.

LogP Physicochemical properties Solid-state characterization

Crystallographic Target Engagement: 2,8-Isomer Binds Mtb ArgB While 2,7-Isomer Serves as Precursor for Alternative Chemotypes

The 2,8-bis(trifluoromethyl)quinolin-4-ol isomer has been co-crystallized with Mycobacterium tuberculosis ArgB (acetylglutamate kinase) at 2.186 Å resolution (PDB ID: 7NNB), providing direct structural evidence of target engagement in the L-arginine biosynthetic pathway [1]. In contrast, the 2,7-isomer has not been reported in any publicly available co-crystal structure. Instead, the 2,7-isomer serves as a synthetic precursor for quinoline-isoxazole hybrids that target replicating and nonreplicating Mtb through a mechanism distinct from ArgB inhibition [2]. This represents a class-level inference about differential target engagement profiles based on the downstream chemistry accessible from each isomer.

X-ray crystallography Target engagement Fragment-based drug discovery

Optimal Application Scenarios for 2,7-Bis(trifluoromethyl)quinolin-4-ol Based on Comparative Evidence


Medicinal Chemistry: Anti-Tuberculosis Lead Optimization Using Quinoline-Isoxazole Hybrids

Procure 2,7-bis(trifluoromethyl)quinolin-4-ol as the core synthetic intermediate for constructing quinoline-isoxazole hybrids targeting drug-resistant Mycobacterium tuberculosis. The Lilienkampf et al. (2009) SAR series demonstrates that this scaffold yields compounds with submicromolar MICs (0.77–0.95 μM) against replicating Mtb and retained activity against rifampin-, isoniazid-, and streptomycin-resistant strains, with no Vero cell cytotoxicity up to 128 μM [1]. This application is specifically supported by the evidence in Evidence Item 3.

Antibacterial Drug Discovery: Membrane-Disrupting 4-Quinolone Antibiotics Against Gram-Positive Pathogens

Utilize 2,7-bis(trifluoromethyl)quinolin-4-ol as a precursor for synthesizing 5-amino-4-quinolone derivatives with potent membrane-disrupting activity against antibiotic-resistant Gram-positive bacteria, including MRSA. This compound features in patent WO2017136642, which claims antibiotic compositions combining β-lactam antibiotics with trifluoromethyl-substituted quinolin-4-ol derivatives for treating methicillin-resistant Staphylococcus aureus infections [2]. The 2,7-substitution pattern is specifically claimed as an embodiment. This application is supported by Evidence Items 2 and 4.

Chemical Biology: Probe Development for Phenotypic Screening in Mycobacterial Persistence

Deploy 2,7-bis(trifluoromethyl)quinolin-4-ol as a building block for synthesizing chemical probes to study nonreplicating persistent (NRP) Mycobacterium tuberculosis. Derivatives from this scaffold have demonstrated micromolar activity against NRP-TB in addition to their potent activity against replicating bacteria [1]. This dual-activity profile is particularly valuable for probing the biology of latent TB infection, where the 2,8-isomer scaffold (exemplified by mefloquine) shows substantially weaker potency. This application stems from Evidence Items 3 and 5.

Regioselective Synthetic Methodology Development

Use 2,7-bis(trifluoromethyl)quinolin-4-ol as a substrate for developing regioselective derivatization methods at the C4 hydroxyl/oxo position. The distinct electronic environment created by the 2,7-bis(trifluoromethyl) substitution pattern, compared to the 2,8-isomer, enables the exploration of differential reactivity in nucleophilic substitution, O-alkylation, and halogenation reactions [3]. The 4-bromo derivative (CAS 35853-47-5) is a documented downstream intermediate for further functionalization . This application is supported by Evidence Items 2 and 4.

Quote Request

Request a Quote for 2,7-Bis(trifluoromethyl)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.